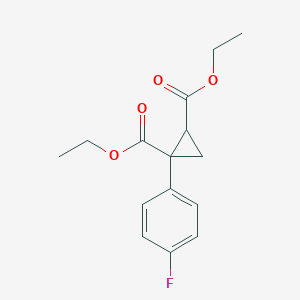

Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate

Description

Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate is a cyclopropane-based dicarboxylate ester featuring a 4-fluorophenyl substituent. This compound belongs to a class of strained-ring systems widely studied for their unique reactivity and applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C15H17FO4 |

|---|---|

Molecular Weight |

280.29 g/mol |

IUPAC Name |

diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate |

InChI |

InChI=1S/C15H17FO4/c1-3-19-13(17)12-9-15(12,14(18)20-4-2)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |

InChI Key |

PKWPDPGSZJEEBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC1(C2=CC=C(C=C2)F)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with 4-fluorobenzyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes cyclization to form the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification methods such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylic acid.

Reduction: Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarbinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate serves as a precursor in the synthesis of fluorinated cyclopropane derivatives, which have been shown to enhance the pharmacological profiles of existing drugs. A notable example is its application in synthesizing analogs of cabozantinib, a drug used for treating thyroid cancer and renal cell carcinoma. The incorporation of fluorocyclopropane moieties into drug candidates has been linked to improved bioactivity and selectivity against specific targets such as c-Met and VEGFR-2 kinases .

Case Study: Cabozantinib Analog Synthesis

In a study focusing on the synthesis of fluorocyclopropyl analogs of cabozantinib, researchers demonstrated that this compound could be utilized to create diastereomers with enhanced in vitro activity compared to their non-fluorinated counterparts. This illustrates the compound's utility in lead optimization during drug discovery processes .

Organic Synthesis

The compound is also utilized in organic synthesis as a versatile building block for creating complex molecules. Its cyclopropane structure allows for various functionalization reactions, enabling chemists to develop new synthetic routes for pharmaceuticals and agrochemicals.

Development of Agrochemicals

Cyclopropane derivatives are known for their utility in agricultural chemistry. This compound can be employed as an intermediate in the synthesis of plant protection agents, contributing to the development of novel agrochemical products that can enhance crop yields and resistance to pests .

Mechanism of Action

The mechanism of action of diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The cyclopropane ring and the ester groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclopropane Dicarboxylates

Diethyl trans-1,2-cyclopropanedicarboxylate

- Structure : Lacks aromatic substituents; contains two ethyl ester groups.

- Properties : Density = 1.060 g/mL, boiling point = 70–75°C (1.0 mmHg), refractive index = 1.440–1.442. Used as a synthetic intermediate for chiral compounds (e.g., (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid) via hydrolysis .

- Applications : Key precursor in asymmetric synthesis, particularly for optically active cycloalkane derivatives .

Diethyl 1,1-Cyclopropanedicarboxylate

- Structure : Both ester groups at the same carbon (C1), differing in regiochemistry from the 1,2-isomer.

- Properties : CAS 1559-02-0; molecular weight = 186.21. Used in ring-opening reactions with nucleophiles to synthesize pharmaceuticals like Montelukast and Ketorolac .

Dimethyl cyclopropane-1,2-dicarboxylate

Functional Group Modifications

Diethyl 3-((3-(Trifluoromethyl)phenyl)carbamoyl)cyclopropane-1,2-dicarboxylate

- Structure : Incorporates a trifluoromethylphenyl carbamoyl group.

- Properties : Enhanced electrophilicity due to the electron-withdrawing CF₃ group. Discontinued commercial availability suggests niche applications in specialized syntheses .

Diethyl 1-(Diethoxyphosphoryl)cyclopropane-1,2-dicarboxylate

- Synthesis: Achieved via asymmetric cyclopropanation using sulfonium/selenonium ylides. Exhibits stereoselectivity (80% ee reported in phosphorylated analogs) .

1,3-Dioxolane Derivatives

- Example : Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate.

- Bioactivity: MIC values against S. aureus = 19.5 µg/mL, C. albicans = 78 µg/mL. The hydroxylphenyl group enhances antimicrobial potency compared to non-aromatic analogs .

- Relevance : The 4-fluorophenyl group in Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate may similarly improve bioactivity, though specific MIC data are unavailable.

Imidazo[1,2-a]pyridine Derivatives

Physicochemical Data Table

| Compound Name | Molecular Weight | Key Substituents | Boiling Point/MP | Bioactivity (MIC, µg/mL) |

|---|---|---|---|---|

| This compound | ~292.3 (est.) | 4-Fluorophenyl | N/A | N/A |

| Diethyl trans-1,2-cyclopropanedicarboxylate | 186.21 | None (plain cyclopropane) | 70–75°C (1.0 mmHg) | N/A |

| Dimethyl cyclopropane-1,2-dicarboxylate | 158.15 | Methyl esters | 94–95°C | 19.5–78 (bacteria/yeast) |

| Diethyl 1,1-cyclopropanedicarboxylate | 186.21 | 1,1-ester orientation | N/A | Pharmaceutical intermediate |

Biological Activity

Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate (CAS No. 1707369-44-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Synthesis

This compound features a cyclopropane ring substituted with a 4-fluorophenyl group and two ester functionalities. The synthesis of this compound typically involves the reaction of diethyl malonate with appropriate halogenated compounds to form the cyclopropane structure. The presence of fluorine in the aromatic ring is believed to enhance the compound's biological properties by influencing its electronic characteristics and steric effects .

1. Anticancer Potential

Recent studies have highlighted the potential anticancer activity of compounds containing cyclopropane moieties, particularly those with fluorinated substituents. For instance, research on fluorocyclopropane analogs of cabozantinib—a known c-Met and VEGFR-2 inhibitor—demonstrated improved in vitro profiles compared to their non-fluorinated counterparts. The introduction of a fluorine atom can significantly affect the reactivity and binding affinity of these compounds towards their biological targets .

Table 1: Comparison of Biological Activities

2. Enzyme Inhibition Studies

Inhibition studies have shown that this compound may exhibit inhibitory effects against certain enzymes involved in cancer progression. While specific targets for this compound are still under investigation, its structural similarity to known inhibitors suggests potential for similar activity.

Case Studies

A notable case study investigated the diastereoselective synthesis of fluorocyclopropane derivatives, which included this compound. The study emphasized the impact of the trans-fluorine effect on hydrolysis rates and subsequent biological evaluations. These findings suggest that modifications in the cyclopropane framework can lead to significant changes in biological activity, making it a valuable scaffold for drug development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such computational approaches help elucidate potential mechanisms of action and guide further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.